molecular formula C18H23N3O3S B4420067 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide

4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B4420067
M. Wt: 361.5 g/mol
InChI Key: XXWPTCGETIGGPA-UHFFFAOYSA-N
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Description

4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core, which is fused to a benzenesulfonamide moiety. This structure makes the compound of significant interest for research in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide involves multiple steps, including:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core: : This usually begins with the cyclization of appropriate pyrrole and pyrazine precursors under acidic or basic conditions, often involving heating and catalytic processes.

  • Functionalization of the Core: : Introduction of the 1,6-dimethyl groups through alkylation reactions, which may require reagents like methyl iodide in the presence of a strong base.

  • Formation of the Benzenesulfonamide Moiety: : This involves reacting a benzenesulfonyl chloride with N,N-dimethylamine, typically in an organic solvent such as dichloromethane, under controlled temperature conditions.

  • Final Coupling Reaction: : The pyrrolo[1,2-a]pyrazine core is reacted with the benzenesulfonamide intermediate under coupling conditions, utilizing agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve:

  • Optimized Reaction Conditions: : Scaling up the synthesis while optimizing temperature, pressure, and catalysts to ensure high yield and purity.

  • Continuous Flow Chemistry: : Employing continuous flow reactors for the steps involving hazardous reagents or high temperatures to improve safety and efficiency.

  • Purification: : Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound to the required standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: : Can be oxidized by agents like KMnO₄ or H₂O₂, leading to oxidative cleavage of the dimethyl groups.

  • Reduction: : Reduction with agents such as LiAlH₄ can reduce the carbonyl group to an alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the pyrrolo[1,2-a]pyrazine core or the benzenesulfonamide moiety.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ in acidic medium.

  • Reduction: : LiAlH₄ in ether solvents.

  • Substitution: : Halogenation with Br₂ or Cl₂ in the presence of light or FeCl₃ as a catalyst.

Major Products

  • Oxidation: : Carboxylic acids or ketones depending on the position of oxidation.

  • Reduction: : Alcohols from the reduction of carbonyl groups.

  • Substitution: : Halogenated derivatives or other substituted products depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing complex organic molecules and for studying reaction mechanisms involving pyrazine derivatives.

Biology

Investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties. Often screened against various cell lines to evaluate its efficacy and toxicity.

Medicine

Potential application in the development of novel therapeutic agents due to its unique structure and bioactivity profile. Studied for its interactions with biological targets, including enzymes and receptors.

Industry

Utilized in the development of specialty chemicals and materials, including dyes, pigments, and polymers, owing to its stable aromatic structure and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrazin-2-yl)benzenesulfonamide: : Lacks the dimethyl and dihydropyrrolo groups, making it less complex but structurally similar.

  • 1,6-Dimethylpyrazine: : Shares the pyrazine core but without the sulfonamide moiety.

  • Benzenesulfonamide: : A simpler sulfonamide compound, lacking the pyrazine core.

Uniqueness

4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide is unique due to its combination of the pyrrolo[1,2-a]pyrazine core with the benzenesulfonamide group, offering distinctive reactivity and potential applications not seen in simpler or less functionalized analogs. The presence of both dimethyl groups and the dihydropyrrolo ring enhances its structural complexity and potential for diverse chemical and biological interactions.

Properties

IUPAC Name

4-(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-5-10-17-14(2)21(12-11-20(13)17)18(22)15-6-8-16(9-7-15)25(23,24)19(3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWPTCGETIGGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
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4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
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4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
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4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide

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